molecular formula C7H14O6 B154779 beta-D-Glucofuranoside, methyl CAS No. 1824-89-1

beta-D-Glucofuranoside, methyl

Cat. No. B154779
CAS RN: 1824-89-1
M. Wt: 194.18 g/mol
InChI Key: ZSQBOIUCEISYSW-NYMZXIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Glucofuranoside, methyl, also known as methyl-beta-D-glucopyranoside, is a carbohydrate that has been extensively studied in scientific research. It is a methylated derivative of glucose and is commonly used as a substrate for enzymes such as glucosidases.

Mechanism of Action

Beta-D-Glucofuranoside, methyl, is a substrate for enzymes such as glucosidases. These enzymes hydrolyze the glycosidic bond between the glucose and methyl groups, releasing glucose and methanol. The mechanism of action of beta-D-Glucofuranoside, methyl, in the development of biosensors involves the immobilization of the compound on a surface and the subsequent binding of glucose to the immobilized compound, resulting in a measurable signal.
Biochemical and Physiological Effects:
Beta-D-Glucofuranoside, methyl, has no known biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against certain strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using beta-D-Glucofuranoside, methyl, in lab experiments is its availability and low cost. It is also stable and easy to handle. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of beta-D-Glucofuranoside, methyl. One direction is the development of new biosensors for the detection of glucose in biological fluids. Another direction is the study of the antimicrobial activity of beta-D-Glucofuranoside, methyl, and its potential use as an antimicrobial agent. Additionally, the study of carbohydrate-protein interactions using beta-D-Glucofuranoside, methyl, as a model compound could lead to a better understanding of the role of carbohydrates in biological processes.

Synthesis Methods

Beta-D-Glucofuranoside, methyl, can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then methylated to form the final product.

Scientific Research Applications

Beta-D-Glucofuranoside, methyl, is commonly used as a substrate for enzymes such as glucosidases. It has also been used as a model compound for the study of carbohydrate-protein interactions. In addition, it has been used in the development of biosensors for the detection of glucose in biological fluids.

properties

CAS RN

1824-89-1

Product Name

beta-D-Glucofuranoside, methyl

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1

InChI Key

ZSQBOIUCEISYSW-NYMZXIIRSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O

SMILES

COC1C(C(C(O1)C(CO)O)O)O

Canonical SMILES

COC1C(C(C(O1)C(CO)O)O)O

synonyms

.beta.-D-Glucofuranoside, methyl

Origin of Product

United States

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